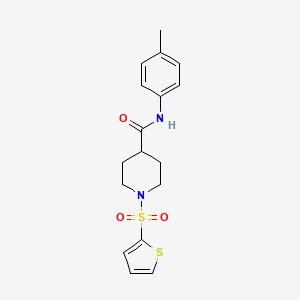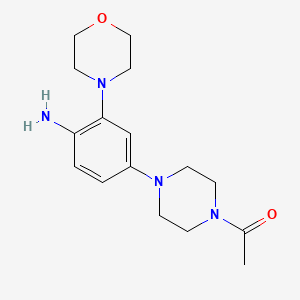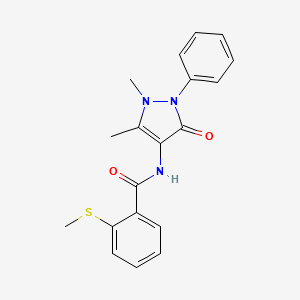![molecular formula C16H22N2O2 B5110282 4-[4-(3-methoxyphenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5110282.png)
4-[4-(3-methoxyphenoxy)butyl]-3,5-dimethyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(3-methoxyphenoxy)butyl]-3,5-dimethyl-1H-pyrazole, also known as GW501516, is a synthetic drug that has gained attention in the scientific community due to its potential applications in various fields. It belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists and has been found to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
4-[4-(3-methoxyphenoxy)butyl]-3,5-dimethyl-1H-pyrazole works by activating PPARδ, a transcription factor that regulates the expression of genes involved in various metabolic processes. By activating PPARδ, this compound enhances fatty acid metabolism, which leads to increased energy production and improved endurance. It also regulates glucose metabolism, reduces inflammation, and promotes fat loss.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It enhances fatty acid metabolism, which leads to increased energy production and improved endurance. It also regulates glucose metabolism, reduces inflammation, and promotes fat loss. Additionally, it has been found to improve insulin sensitivity, reduce oxidative stress, and promote mitochondrial biogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[4-(3-methoxyphenoxy)butyl]-3,5-dimethyl-1H-pyrazole has several advantages for lab experiments, including its high potency, selectivity, and stability. It is also readily available and easy to synthesize. However, it also has some limitations, including its potential toxicity and off-target effects. Therefore, it is important to use appropriate controls and dosages when conducting experiments with this compound.
Direcciones Futuras
There are several future directions for research on 4-[4-(3-methoxyphenoxy)butyl]-3,5-dimethyl-1H-pyrazole, including its potential applications in sports performance enhancement, metabolic disorders, and cancer therapy. Additionally, further studies are needed to better understand its mechanism of action and to identify potential side effects and toxicity. Finally, there is a need for the development of more selective and potent PPARδ agonists with fewer off-target effects.
Métodos De Síntesis
The synthesis of 4-[4-(3-methoxyphenoxy)butyl]-3,5-dimethyl-1H-pyrazole involves several steps, including the reaction of 4-bromo-2-chlorophenol with 3-methoxyphenylboronic acid in the presence of a palladium catalyst to form 4-(3-methoxyphenoxy)-2-chlorophenol. This intermediate is then reacted with 4-bromobutanol in the presence of potassium carbonate to produce 4-[4-(3-methoxyphenoxy)butyl]-2-chlorophenol. Finally, the pyrazole ring is formed by reacting the intermediate with 2,2,2-trifluoroethylhydrazine in the presence of a base.
Aplicaciones Científicas De Investigación
4-[4-(3-methoxyphenoxy)butyl]-3,5-dimethyl-1H-pyrazole has been extensively studied for its potential applications in various fields, including sports performance enhancement, metabolic disorders, and cancer therapy. In sports, it has been found to increase endurance and stamina by enhancing fatty acid metabolism. In metabolic disorders, it has been found to improve insulin sensitivity, reduce inflammation, and promote fat loss. In cancer therapy, it has been found to inhibit tumor growth and metastasis by regulating various signaling pathways.
Propiedades
IUPAC Name |
4-[4-(3-methoxyphenoxy)butyl]-3,5-dimethyl-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12-16(13(2)18-17-12)9-4-5-10-20-15-8-6-7-14(11-15)19-3/h6-8,11H,4-5,9-10H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTUECFMWNBFTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCCCOC2=CC=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5110209.png)

![2-chloro-1-[3-(4-methoxyphenoxy)propoxy]-4-nitrobenzene](/img/structure/B5110229.png)
![4-propyl-9-(2-thienyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5110237.png)
![10-chloro-2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B5110240.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5110246.png)
![11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5110251.png)



![1-(2-furylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B5110280.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-quinolinylthio)butanamide](/img/structure/B5110285.png)
